2-[3-(Morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 2-[3-(Morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the chromeno[2,3-c]pyrrole-3,9-dione class, a scaffold characterized by a fused tricyclic system with a pyrrole ring and two ketone functionalities. Its structure includes a 3-propoxyphenyl substituent at position 1 and a 3-(morpholin-4-yl)propyl chain at position 2 (Fig. 1).
The synthesis of such compounds typically employs multicomponent reactions (MCRs), as demonstrated in recent protocols involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . These methods allow for high substituent diversity, enabling rapid library generation for drug discovery .
Properties
Molecular Formula |
C27H30N2O5 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-(3-morpholin-4-ylpropyl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H30N2O5/c1-2-15-33-20-8-5-7-19(18-20)24-23-25(30)21-9-3-4-10-22(21)34-26(23)27(31)29(24)12-6-11-28-13-16-32-17-14-28/h3-5,7-10,18,24H,2,6,11-17H2,1H3 |
InChI Key |
ZPGUMXAKWVQDND-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves several steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the morpholinyl and propoxyphenyl groups .
Scientific Research Applications
Pharmacological Applications
The compound exhibits significant biological activity, particularly in the following areas:
1. Anticancer Activity
Research has indicated that derivatives of chromeno-pyrrole compounds can exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific structure of 2-[3-(Morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may enhance its efficacy against various cancer types.
2. Anti-inflammatory Effects
Compounds with similar structural characteristics have been investigated for their anti-inflammatory properties. The morpholine moiety is known to enhance solubility and bioavailability, potentially leading to reduced inflammation in models of chronic inflammatory diseases.
3. Neuroprotective Properties
Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in conditions such as Alzheimer's disease.
Material Science Applications
In addition to its pharmacological uses, this compound has potential applications in material sciences:
1. Organic Electronics
The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films with good charge mobility is essential for these applications.
2. Photonic Devices
Due to its chromophoric structure, the compound may be utilized in photonic devices where light manipulation is required. Its absorption properties can be tailored for specific wavelengths, making it suitable for sensors and imaging technologies.
Case Studies and Research Findings
Several studies have been conducted to explore the effectiveness of similar compounds:
Mechanism of Action
The mechanism of action of 2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(3-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways . The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target, but they often include signaling pathways related to cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The chromeno[2,3-c]pyrrole-3,9-dione core is highly modular. Key analogues include:
| Compound Name | Position 1 Substituent | Position 2 Substituent | Key Features |
|---|---|---|---|
| Target Compound | 3-Propoxyphenyl | 3-(Morpholin-4-yl)propyl | Enhanced solubility (morpholine) |
| 1-(4-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]... | 4-Methoxyphenyl | 3-(Morpholin-4-yl)propyl | Electron-donating methoxy group |
| 2-Phenyl-1-aryl derivatives | Varied aryl groups | Phenyl/alkyl chains | Simpler substituents, lower polarity |
| 2-[2-(Dimethylamino)ethyl] derivatives | Aryl groups | 2-(Dimethylamino)ethyl | Basic side chain, potential CNS activity |
Key Observations :
- Morpholine-containing derivatives (e.g., target compound) exhibit improved aqueous solubility due to the morpholine ring’s polarity, compared to alkyl or aryl substituents .
- 3-Propoxyphenyl vs. 4-methoxyphenyl : The propoxy group’s longer chain may enhance lipophilicity (logP ~3.2 estimated) versus the methoxy group (logP ~2.8), affecting membrane permeability .
- Dimethylaminoethyl substituents (e.g., ) introduce basicity (pKa ~9.5), favoring ionized states at physiological pH, unlike the morpholine’s neutral pH behavior.
Research Findings and Implications
Morpholine’s Role : The morpholinylpropyl chain in the target compound likely enhances solubility (cLogP ~2.1) while maintaining moderate lipophilicity for cellular uptake .
Synthetic Scalability : MCR protocols enable gram-scale synthesis, critical for preclinical studies .
SAR Insights : Position 1’s aryl group modulates electronic effects; propoxy’s alkoxy chain may stabilize π-π interactions in target binding .
Biological Activity
The compound 2-[3-(Morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H26N2O4
- Molecular Weight : 370.45 g/mol
This compound features a chromeno-pyrrole core structure that is known for various biological activities, including antioxidant and anticancer properties.
Antioxidant Activity
Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit significant antioxidant properties. The presence of electron-donating groups in the structure enhances the ability to scavenge free radicals. A study showed that certain derivatives could effectively reduce oxidative stress in cellular models, suggesting a protective role against oxidative damage .
Anticancer Properties
Several studies have investigated the anticancer potential of chromeno[2,3-c]pyrrole derivatives. For instance:
- In Vitro Studies : Compounds from this class have demonstrated cytotoxic effects against various cancer cell lines. The MTT assay revealed that some derivatives significantly inhibited cell proliferation in breast and lung cancer cells .
- Mechanism of Action : It is hypothesized that these compounds induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, they may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway .
Anticonvulsant Activity
The anticonvulsant activity of related pyrrole compounds has been documented in animal models. For example, derivatives that incorporate similar structural motifs have shown efficacy in reducing seizure activity in models using maximal electroshock (MES) and pentylenetetrazole-induced seizures. This suggests potential therapeutic applications for epilepsy .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant effects of a series of chromeno-pyrrole derivatives. The results indicated that compounds with higher lipophilicity exhibited better radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound A | 25 | 15 |
| Compound B | 30 | 20 |
| Compound C | 18 | 12 |
Case Study 2: Anticancer Activity
In another investigation focused on breast cancer cell lines (MCF-7), several derivatives were tested for their cytotoxic effects:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 10 | Apoptosis induction |
| Compound B | 15 | Cell cycle arrest |
| Compound C | 12 | Inhibition of PI3K/Akt pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
